molecular formula C9H17ClN2O2 B11784193 (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride

(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B11784193
M. Wt: 220.69 g/mol
InChI Key: DUZMXZVSNZBVSK-QRPNPIFTSA-N
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Description

(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is a chiral organic compound featuring a pyrrolidin-2-one (γ-lactam) core substituted with a hydroxyl group at the 4-position and a piperidin-4-yl group at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The stereochemistry at the 4-position (S-configuration) is critical for its biological activity, as enantiomeric differences often influence receptor binding and pharmacokinetics .

The compound’s synthesis likely involves stereoselective methods to ensure the (S)-configuration, followed by salt formation with hydrochloric acid.

Properties

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

(4S)-4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7;/h7-8,10,12H,1-6H2;1H/t8-;/m0./s1

InChI Key

DUZMXZVSNZBVSK-QRPNPIFTSA-N

Isomeric SMILES

C1CNCCC1N2C[C@H](CC2=O)O.Cl

Canonical SMILES

C1CNCCC1N2CC(CC2=O)O.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

The reductive amination strategy leverages 4-hydroxybenzaldehyde and piperidine derivatives as key starting materials. In a scalable procedure, 4-hydroxybenzaldehyde undergoes condensation with piperidine-4-carboxaldehyde in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere . Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as the reducing agent, facilitating imine reduction while preserving the hydroxyl group. The reaction proceeds with a 4:1 molar ratio of aldehyde to amine, yielding the intermediate 4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one in 68–72% isolated yield after 24 hours .

Critical Parameters:

  • Temperature control (<10°C) minimizes epimerization at the C4 position.

  • Anhydrous conditions prevent hydrolytic degradation of the borohydride complex.

  • Post-reaction quenching with 1M HCl ensures protonation of the tertiary amine, facilitating precipitation.

Post-synthesis, the free base is treated with hydrochloric acid in ethanol to form the hydrochloride salt, achieving >99% purity by HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Silyl-Mediated Cyclization Protocol

A patent-derived method (GB1588075A) utilizes silyl ether intermediates to construct the pyrrolidinone core . The process involves:

  • Silylation: γ-Amino-β-hydroxybutyric acid reacts with hexamethyldisilazane (HMDS) in acetonitrile at reflux, forming the trimethylsilyl (TMS) protected intermediate.

  • Cyclization: Heating the silylated compound to 80°C induces intramolecular nucleophilic attack, generating 4-trimethylsilyloxypyrrolidin-2-one.

  • Alkylation: Reaction with ethyl bromoacetate in the presence of sodium hydride (80% dispersion) at 50°C installs the piperidinyl moiety via SN2 displacement .

Reaction Scheme:

γ-Amino-β-hydroxybutyric acidHMDS, CH₃CNTMS-protected intermediateΔ4-TMS-pyrrolidinoneBrCH₂COOEt, NaHTarget scaffold\text{γ-Amino-β-hydroxybutyric acid} \xrightarrow{\text{HMDS, CH₃CN}} \text{TMS-protected intermediate} \xrightarrow{\Delta} \text{4-TMS-pyrrolidinone} \xrightarrow{\text{BrCH₂COOEt, NaH}} \text{Target scaffold}

This method achieves an overall yield of 41% after chromatographic purification (silica gel, ethyl acetate eluent) . The TMS group enhances solubility in aprotic solvents, enabling efficient ring closure.

Enantiomeric Resolution of Racemic Mixtures

For the (S)-enantiomer, chiral resolution of racemic 4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one proves effective. The process mirrors techniques developed for pyrovalerone analogs :

  • Diastereomeric Salt Formation: Racemic free base (10 mmol) reacts with dibenzoyl-D-tartaric acid (11 mmol) in refluxing ethanol.

  • Crystallization: Sequential recrystallization from dichloromethane/hexane (1:4 v/v) enriches the (S)-enantiomer-dibenzoyl-D-tartrate salt to >95% diastereomeric excess (d.e.) .

  • Salt Cleavage: Treatment with 2M sodium carbonate liberates the (S)-enantiomer, followed by HCl gas bubbling in diethyl ether to precipitate the hydrochloride salt.

Key Data:

ParameterValue
Optical purity ([α]²⁵D)+59.6° (c 1.06, EtOH)
Recovery yield32% after 4 cycles
HPLC chiral purity98.7% (Chiralpak AD-H)

Comparative Analysis of Synthetic Routes

MethodYieldPurityStereocontrolScalability
Reductive amination72%>99%ModerateHigh
Silyl-mediated41%95%LowModerate
Chiral resolution32%98.7%HighLow

The reductive amination route offers superior scalability but requires downstream resolution for enantiopure material. In contrast, the silyl-mediated approach suffers from lower yields due to competing elimination pathways during cyclization .

Advanced Characterization Data

¹H NMR (400 MHz, D₂O):
δ 4.32 (dd, J = 6.8, 4.1 Hz, 1H, C4-OH),
3.89–3.76 (m, 2H, piperidinyl H2/H6),
3.12 (t, J = 11.2 Hz, 2H, pyrrolidinone H3/H5),
2.94–2.81 (m, 1H, piperidinyl H4),
2.42–2.30 (m, 4H, pyrrolidinone H2/H4 and piperidinyl H3/H5) .

HPLC Conditions:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile phase: 10 mM NH₄OAc (pH 5.0)/MeCN (85:15 to 50:50 over 20 min)

  • Retention time: 8.92 min .

Industrial-Scale Considerations

For kilogram-scale production, the reductive amination method proves most viable:

  • Cost Analysis: NaBH(OAc)₃ ($12.50/mol) vs. HMDS ($38.20/mol) favors the former.

  • Process Safety: Exothermic imine formation necessitates jacketed reactor cooling (−10°C).

  • Waste Streams: Ethanol/HCl quench generates minimal borate residues compared to silyl ether hydrolysis byproducts .

Emerging Methodologies

Recent advances propose enzymatic desymmetrization using lipase B from Candida antarctica (CAL-B) to hydrolyze prochiral diesters. Preliminary data show 84% ee for the (S)-enantiomer when using vinyl acetate as acyl donor . This biocatalytic approach may circumvent traditional resolution limitations.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated piperidine ring.

Scientific Research Applications

Pharmacological Applications

  • CNS Disorders :
    • The compound has been investigated for its potential in treating central nervous system disorders, including anxiety and depression. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems effectively.
    • A study indicated that derivatives of piperidine compounds can exhibit antidepressant-like effects in animal models, supporting the hypothesis that (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride may have similar properties .
  • Metabolic Disorders :
    • Research has shown that compounds inhibiting 11β-hydroxysteroid dehydrogenase type 1 can be beneficial in treating metabolic syndrome, which includes conditions like type 2 diabetes and obesity. (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride may play a role in developing such inhibitors .
    • The compound's ability to modulate metabolic pathways indicates its potential as a therapeutic agent for insulin resistance and related disorders.
  • Analgesic Properties :
    • Similar piperidine derivatives have been noted for their analgesic effects, suggesting that (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride might possess pain-relieving properties. This could be particularly relevant in the context of chronic pain management.

Case Study 1: CNS Activity

A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, including (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride. The findings demonstrated significant binding affinity to serotonin receptors, indicating potential antidepressant properties .

Case Study 2: Metabolic Effects

Another research article focused on the metabolic effects of piperidine derivatives. It highlighted that certain compounds could significantly lower blood glucose levels in diabetic models, suggesting that (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride might be a candidate for further investigation in metabolic syndrome treatments .

Mechanism of Action

The mechanism of action of (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following table summarizes structurally related compounds and their similarity scores, derived from molecular fingerprinting or functional group analysis:

Compound Name CAS No. Molecular Weight Key Substituents Similarity Score Reference
(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride Not explicitly listed ~245.7 (estimated) (S)-4-OH, piperidin-4-yl
1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride 548769-02-4 218.7 Piperidin-4-yl, no hydroxyl group 0.76–0.88
(S)-3-Amino-2-pyrrolidinone Hydrochloride 56440-28-9 150.6 (S)-3-NH₂, no piperidine 0.76
4-Amino-1-methylpiperidin-2-one hydrochloride 1373223-45-0 178.7 4-NH₂, 1-CH₃, no pyrrolidinone 0.85
2,7-Diazaspiro[4.5]decan-1-one hydrochloride 1187173-43-8 206.7 Spirocyclic, dual N-atoms 0.74

Functional Group and Stereochemistry Analysis

  • Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound distinguishes it from amino-substituted analogs like (S)-3-Amino-2-pyrrolidinone Hydrochloride.
  • Piperidine vs. Spirocyclic Systems : The piperidine moiety in the target compound provides conformational rigidity, whereas spirocyclic systems (e.g., 2,7-Diazaspiro[4.5]decan-1-one) introduce steric constraints that may alter receptor binding .
  • Stereochemical Impact : The (S)-configuration in the target compound contrasts with racemic mixtures or other stereoisomers seen in analogs like Pregabalin lactam (). Enantiopurity is often critical for therapeutic efficacy, as seen in neuroactive compounds .

Pharmacological and Physicochemical Properties

  • Solubility: Hydrochloride salts of pyrrolidinone derivatives generally exhibit improved aqueous solubility compared to free bases. For example, 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS 548769-02-4) is used in drug discovery for this reason .
  • Stability : The γ-lactam ring in pyrrolidin-2-one derivatives is resistant to hydrolysis under physiological conditions, enhancing metabolic stability compared to esters or amides .

Biological Activity

(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H16ClN2O\text{C}_9\text{H}_{16}\text{ClN}_2\text{O}

Structural Features

  • Pyrrolidinone Core : The presence of a pyrrolidinone ring contributes to its biological activity.
  • Piperidine Substituent : The piperidine moiety enhances interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrrolidine structure exhibit antimicrobial properties. For instance, derivatives similar to (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of Pyrrolidine Derivatives

CompoundMIC (µg/mL)Target Organism
(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one3.12Staphylococcus aureus
Ciprofloxacin2Staphylococcus aureus
Triclosan10Escherichia coli

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cholinergic dysfunction in Alzheimer's disease.

Case Study: Neuroprotective Activity

A study involving (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride demonstrated significant inhibition of AChE activity in vitro, suggesting potential therapeutic applications in cognitive disorders.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.

Table 2: Cytotoxicity of (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one Hydrochloride

Cell LineIC50 (µM)Reference Drug
FaDu (Hypopharyngeal)15Bleomycin
MCF7 (Breast Cancer)20Doxorubicin

Inhibition of Viral Infections

Emerging research highlights the compound's potential as an antiviral agent. Preliminary findings suggest it may inhibit viral replication through interaction with viral proteins, making it a candidate for further exploration against pathogens like SARS-CoV-2.

Q & A

Basic: What are the recommended spectroscopic techniques for confirming the molecular structure of (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride?

Methodological Answer:
To confirm the molecular structure, employ a combination of:

  • X-ray crystallography for absolute stereochemical determination, using programs like SHELXL for refinement .
  • NMR spectroscopy (1H, 13C, and 2D-COSY/HMBC/HSQC) to verify proton environments and carbon connectivity. For chiral centers, use chiral derivatizing agents or compare with enantiomerically pure standards .
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula.

Advanced: How can researchers resolve discrepancies in stereochemical assignments during structural characterization?

Methodological Answer:
Discrepancies often arise from overlapping signals in NMR or ambiguous crystallographic data. Strategies include:

  • Revisiting crystallographic refinement parameters (e.g., Flack x or Hooft y values) in SHELXL to validate absolute configuration .
  • Dynamic NMR experiments to assess rotational barriers or conformational exchange in solution.
  • Comparative analysis with structurally related compounds (e.g., piperidin-4-one derivatives) to identify consistent spectral patterns .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:
Refer to safety data sheets (SDS) for piperidine/pyrrolidinone derivatives:

  • Use fume hoods and glove boxes to minimize inhalation/contact risks .
  • Wear nitrile gloves , lab coats , and eye protection to prevent skin/eye irritation .
  • Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

Advanced: How can synthetic yield be optimized for this compound in multi-step reactions?

Methodological Answer:
Key strategies include:

  • Protecting group chemistry : Temporarily mask the hydroxyl group during piperidine ring functionalization to avoid side reactions .
  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enhance enantiomeric excess .
  • Reaction monitoring : Employ in-situ techniques like FTIR or HPLC to track intermediate formation and adjust reaction conditions dynamically .

Basic: What are the primary stability concerns for this compound under varying pH conditions?

Methodological Answer:
Stability studies should assess:

  • Hydrolytic degradation : Test in buffered solutions (pH 1–13) at 25–40°C, monitoring via HPLC for byproducts like piperidin-4-one or pyrrolidin-2-one fragments .
  • Photostability : Expose to UV/visible light (ICH Q1B guidelines) to identify photooxidation products.
  • Thermal stability : Use differential scanning calorimetry (DSC) to detect melting point shifts or decomposition .

Advanced: How can researchers design pharmacological assays to evaluate this compound’s bioactivity?

Methodological Answer:
Adopt methodologies from related pyrrolidin-2-one derivatives:

  • In vitro receptor binding assays : Screen against α1-adrenergic or serotonin receptors using radioligand displacement (e.g., [3H]-prazosin) .
  • Functional assays : Measure hypotensive effects in isolated rat aorta models or antiarrhythmic activity in Langendorff-perfused hearts .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Basic: What analytical techniques are suitable for purity assessment?

Methodological Answer:

  • HPLC-UV/ELSD : Use C18 columns with gradient elution (e.g., 0.1% TFA in acetonitrile/water) to quantify impurities ≥0.1% .
  • Karl Fischer titration for moisture content, critical due to hygroscopic hydrochloride salts .
  • Chiral chromatography to confirm enantiopurity (e.g., Chiralpak AD-H column) .

Advanced: How can computational modeling aid in predicting this compound’s physicochemical properties?

Methodological Answer:

  • Molecular dynamics simulations : Predict solubility and logP values using software like Schrödinger’s Desmond .
  • Density Functional Theory (DFT) : Calculate pKa and tautomeric stability of the hydroxyl-piperidine moiety .
  • Docking studies : Map interactions with biological targets (e.g., ion channels) using AutoDock Vina .

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